molecular formula C9H6BrNO4 B2499582 (6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid CAS No. 100219-71-4

(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Cat. No. B2499582
CAS RN: 100219-71-4
M. Wt: 272.054
InChI Key: SQNUVNXWEMZEKN-UHFFFAOYSA-N
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Description

The compound (6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a derivative of benzoxazolone, which is a biologically active class of compounds. Although the provided papers do not directly discuss this specific brominated derivative, they do provide insights into the chemistry of related benzoxazolone compounds. For instance, the molecular structure of a similar compound without the bromine substituent has been determined through X-ray diffraction and quantum chemical calculations .

Synthesis Analysis

While the papers do not detail the synthesis of the brominated compound specifically, they do provide information on the chemistry of related structures. For example, the synthesis of oxazoline derivatives from glucopyranose is discussed, which involves the elimination of acetic acid in an acidic medium . This suggests that the synthesis of benzoxazolone derivatives might involve similar elimination reactions or other steps that are characteristic of heterocyclic chemistry.

Molecular Structure Analysis

The molecular structure of a related compound, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, has been analyzed using X-ray diffraction and quantum chemical calculations. The study identified five conformers as local minima on the potential energy surface, with the most energetically favorable conformer matching the conformation observed in the crystal . This analysis is crucial for understanding the molecular geometry and potential reactive conformations of the brominated derivative.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of the brominated benzoxazolone derivative. However, they do discuss the reactivity of similar compounds, such as the formation of β-D-glucosaminides from oxazoline derivatives . This indicates that benzoxazolone compounds can participate in nucleophilic substitution reactions, which could be relevant for the brominated derivative as bromine is a good leaving group.

Physical and Chemical Properties Analysis

The esterification of 2-benzoxazolon-3-yl-acetic acid with various polyethylene glycols has been studied, resulting in monoesters with different physicochemical properties . This suggests that the physical and chemical properties of benzoxazolone derivatives can be modified through chemical modification, such as esterification. The brominated derivative's properties would likely be influenced by the presence of the bromine atom, which could affect its reactivity, polarity, and interactions with biological molecules.

Scientific Research Applications

Potential in Ulcerative Colitis
Jilani et al. (2013) synthesized a mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid. The compound demonstrated potential in treating ulcerative colitis, indicating the therapeutic promise of benzoxazole derivatives in inflammatory bowel diseases Jilani et al., 2013.

properties

IUPAC Name

2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNUVNXWEMZEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

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